molecular formula C10H9NO2 B1329287 N-Phenylsuccinimide CAS No. 83-25-0

N-Phenylsuccinimide

Cat. No.: B1329287
CAS No.: 83-25-0
M. Wt: 175.18 g/mol
InChI Key: ZTUKZULGOCFJET-UHFFFAOYSA-N
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Description

N-Phenylsuccinimide is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2359. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Greener Synthesis Techniques

N-Phenylsuccinimide can be synthesized using microwave-assisted techniques, offering a more energy-efficient and atom economical method. This approach significantly reduces the reaction time, making it more suitable for academic environments (Shell et al., 2011).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have shown potential in various therapeutic areas. For example, a bioactive derivative was evaluated for its anti-Alzheimer, anticancer, anti-diabetic, antioxidant, and anthelmintic potentials (Ahmad et al., 2019).

Catalyst Development

This compound synthesis has been improved using Nb2O5 as a water-tolerant Lewis acid catalyst. This method demonstrated higher yields and effectiveness for the synthesis of imides (Ali et al., 2016).

Chromatographic Studies

The compound has been used in chromatographic studies, particularly in understanding the retention behavior of its derivatives (Perišić-Janjić et al., 2002).

Antifungal Research

Chirality in this compound derivatives has been studied for its impact on antifungal potency, indicating potential for developing new antifungal drugs (Sortino et al., 2013).

Luminescence and Conformation Studies

This compound has been used to understand the luminescence properties and conformational behavior of certain molecules (Chou et al., 2014).

Genetic Research

It has been referenced in the context of genetic studies, particularly in the PhenX project, which aims to standardize measures across genomic studies (Hamilton et al., 2011).

Protein Labeling

The compound has applications in protein labeling, aiding in the understanding of protein structure and function (Dempsey et al., 2018).

Molecular Function Analysis

Modifications of this compound have been used to explore molecular functions, as seen in studies of the manganese stabilizing protein in photosynthesis (Yu et al., 2001).

Drug Development

This compound derivatives have been investigated for their potential as new antiepileptic drugs, based on their predicted pharmacokinetics and bioactivity (Perišić-Janjić et al., 2013).

Biochemistry and Molecular Biology

Studies have explored the use of N-acylsuccinimides for the selective acylation of amino groups in proteins, offering insights into protein modification and interaction (Boyd et al., 2009).

Enzyme Inhibition Research

Succinimide derivatives have been evaluated for their inhibitory activity against cholinesterases and α-glucosidase enzymes, contributing to the understanding of enzyme mechanisms (Ahmad et al., 2020).

Optical Properties Research

This compound has been used in studies focusing on the optical properties of certain compounds, highlighting its versatility in materials science (Wolak et al., 2003).

Organometallic Chemistry

The compound's role in the synthesis of polymetallic complexes through selective π-coordination has been investigated, demonstrating its significance in organometallic chemistry (Bratko et al., 2013).

Neuroscience and Pharmacology

This compound's derivatives have been studied for their potential in neuroscience and pharmacology, particularly in the context of calcium channel blockage and antiepileptic properties (Gomora et al., 2001).

Material Science

The synthesis and characterization of poly(N-phenyl succinimide-thiophene) as a semiconducting material emphasize its application in material science (Mahi et al., 2018).

Proteomics

N-Hydroxysuccinimide esters, related to this compound, have been used for selective acylation in peptides and proteins, contributing significantly to proteomics research (Abello et al., 2007).

Ophthalmology Research

Derivatives of this compound have been tested for their potential in protecting the retina from light damage, offering insights into ophthalmology and neurodegenerative diseases (Ranchon et al., 2001).

Molecular Motion Control

Electrostatic interactions have been used to control the molecular-scale motion of this compound rotors, demonstrating its application in molecular engineering (Lin et al., 2022).

Safety and Hazards

N-Phenylsuccinimide is classified as causing skin corrosion/irritation and serious eye damage/eye irritation . It is advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . In case of skin contact, it is recommended to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

1-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKZULGOCFJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232108
Record name Succinanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

83-25-0
Record name 1-Phenyl-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinanil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylsuccinimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Succinanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylsuccinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y8E9UODY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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